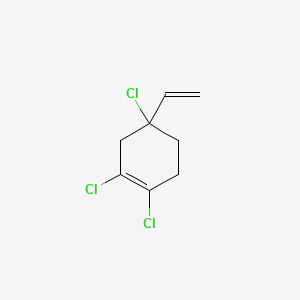

1,2,4-Trichloro-4-ethenylcyclohex-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

919297-80-6 |

|---|---|

Molecular Formula |

C8H9Cl3 |

Molecular Weight |

211.5 g/mol |

IUPAC Name |

1,2,4-trichloro-4-ethenylcyclohexene |

InChI |

InChI=1S/C8H9Cl3/c1-2-8(11)4-3-6(9)7(10)5-8/h2H,1,3-5H2 |

InChI Key |

PDIOHFRQVHSVJR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCC(=C(C1)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Trichloro 4 Ethenylcyclohex 1 Ene and Analogous Structures

Construction of Chlorinated Cyclohexene (B86901) Scaffolds

The core of the target molecule is the chlorinated six-membered ring. Its synthesis can be approached by either forming the ring with the desired functionalities already present or by modifying a pre-existing cyclohexene ring.

Cycloaddition reactions are powerful tools for forming cyclic compounds in a controlled manner. ebsco.com These reactions, which involve the combination of two unsaturated molecules to create a ring, are particularly effective for synthesizing six-membered rings like the cyclohexene core. ebsco.comrdd.edu.iq

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. rdd.edu.iqresearchgate.net This [4+2] cycloaddition involves the reaction of a conjugated diene (a system with 4 π-electrons) and a dienophile (a system with 2 π-electrons) to form a cyclohexene derivative. rdd.edu.iqslideshare.net The reaction is a concerted process, meaning it occurs in a single step through a cyclic transition state, which allows for a high degree of stereochemical control. ebsco.comamazonaws.com

To construct a molecule analogous to 1,2,4-Trichloro-4-ethenylcyclohex-1-ene, one could envision a reaction between a chlorinated diene and a chlorinated dienophile. For instance, the dimerization of 1,3-butadiene (B125203) to form 4-vinylcyclohexene (B86511) is a well-known industrial Diels-Alder reaction. wikipedia.orgnih.gov By analogy, using chlorinated butadienes as reactants could introduce the necessary chloro substituents onto the resulting ring.

Regio- and Stereocontrol: The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. slideshare.netlibretexts.org For example, a dienophile with cis substituents will result in a product where those substituents are cis on the newly formed ring. libretexts.orgyoutube.com

Regioselectivity, or the orientation of the addition, becomes crucial when both the diene and dienophile are unsymmetrical. masterorganicchemistry.com The outcome is governed by electronic effects. Generally, the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.comlibretexts.org This is often achieved by having electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orgmnstate.edu The regiochemistry can be predicted by considering the resonance structures of the reactants to identify the sites of highest and lowest electron density. youtube.commasterorganicchemistry.com

| Diene (Example) | Dienophile (Example) | Potential Product Feature | Reference |

| 1,3-Butadiene | Maleic Anhydride | Fused bicyclic structure | mnstate.eduutahtech.edu |

| 2-Chloro-1,3-butadiene | Acrylonitrile | Chlorinated cyclohexene | N/A |

| Cyclopentadiene | Maleic Anhydride | Endo adduct favored | libretexts.org |

| 1-Methoxy-1,3-butadiene | Methyl vinyl ketone | "Ortho" or "Para" regioisomers | masterorganicchemistry.comlibretexts.org |

Beyond the Diels-Alder reaction, other pericyclic reactions can be employed to form six-membered rings, though they are generally less common for this specific purpose. Electrocyclic reactions, for example, involve the intramolecular cyclization of a conjugated polyene. ebsco.com A conjugated hexatriene system can undergo a thermally or photochemically induced 6π-electrocyclic ring closure to form a cyclohexadiene, which could then be further functionalized. These reactions are also governed by strict stereochemical rules (Woodward-Hoffmann rules), but their application to the synthesis of the target structure would require a more complex, multi-step sequence. ebsco.com

An alternative strategy to building the ring from acyclic precursors is to start with a saturated cyclohexane (B81311) ring and introduce the double bond via an elimination reaction.

One of the most common methods for preparing alkenes is the acid-catalyzed dehydration of an alcohol. athabascau.casavemyexams.com In this approach, a suitably substituted chlorinated cyclohexanol (B46403) would be treated with a strong acid, such as phosphoric acid or sulfuric acid. umass.edublogspot.com The reaction proceeds via an E1 mechanism, which involves three main steps:

Protonation of the alcohol's hydroxyl group to form a good leaving group (water). athabascau.cablogspot.com

Loss of the water molecule to generate a carbocation intermediate. athabascau.ca

Deprotonation of an adjacent carbon by a weak base (like water) to form the double bond. umass.edu

The equilibrium of the reaction is typically shifted towards the product by distilling off the lower-boiling cyclohexene as it is formed. athabascau.caumass.edu

Elimination reactions on halo-substituted cyclohexanes can also be used. These reactions, typically following an E2 mechanism, require a strong base. chemistrysteps.com The stereochemistry of the E2 reaction is critical; it requires an anti-periplanar arrangement of the leaving group (e.g., a chlorine atom) and a proton on an adjacent carbon. libretexts.org In cyclohexane chair conformations, this means both the leaving group and the proton must be in axial positions. libretexts.orglibretexts.org This strict geometric requirement can dictate the regiochemical outcome of the elimination, sometimes favoring the formation of a less-substituted alkene (Hofmann product) over the more substituted Zaitsev product if the stereochemical requirement can only be met for a specific proton. chemistrysteps.comlibretexts.org

| Reaction Type | Precursor | Reagents | Mechanism | Key Feature | Reference |

| Dehydration | Cyclohexanol | H₃PO₄ or H₂SO₄, heat | E1 | Carbocation intermediate | athabascau.cablogspot.com |

| Dehydrohalogenation | Chlorocyclohexane | Strong base (e.g., NaOEt) | E2 | Requires anti-periplanar geometry | chemistrysteps.comlibretexts.org |

This approach involves adding chlorine atoms to a pre-formed cyclohexene scaffold, such as 4-vinylcyclohexene. This can be achieved through electrophilic addition across the double bonds.

The reaction of an alkene, such as cyclohexene, with chlorine (Cl₂) is a classic example of electrophilic addition. quora.com While molecules like Cl₂ are nonpolar, the electron-rich π bond of the alkene can induce a dipole in the Cl-Cl bond, making one chlorine atom electrophilic. youtube.comleah4sci.com

The mechanism proceeds in two main steps:

The alkene's π electrons attack the electrophilic chlorine atom, displacing the other as a chloride ion. A cyclic chloronium ion intermediate is formed, where the chlorine atom is bonded to both carbons of the original double bond. leah4sci.comlibretexts.orgmasterorganicchemistry.com

The chloride ion then attacks one of the carbons of the chloronium ion from the side opposite the chlorine bridge (a backside attack, similar to an Sₙ2 reaction). libretexts.orgmasterorganicchemistry.com

This mechanism leads to the anti-addition of the two chlorine atoms, meaning they end up on opposite faces of the original double bond. libretexts.orgmasterorganicchemistry.com In the case of a molecule like 4-vinylcyclohexene, chlorination could potentially occur at the ring double bond or the vinyl group double bond, and controlling the selectivity would be a key synthetic challenge. The reaction is stereoselective, and starting with an achiral alkene will result in either a meso compound or a racemic mixture of enantiomers. youtube.comlibretexts.org

Direct and Indirect Chlorination of Cyclohexene Derivatives

Nucleophilic Multiple Chlorination Processes

The synthesis of polychlorinated cyclohexene derivatives can be achieved through nucleophilic chlorination, where a nucleophilic source of chlorine is utilized. These processes are distinct from electrophilic or radical pathways and often involve the reaction of an alkene with a reagent that delivers a chloride ion or its equivalent.

One modern approach to vicinal dichlorination involves electrocatalysis. For instance, a manganese-catalyzed electrochemical method uses magnesium chloride (MgCl₂) as an accessible and nucleophilic chlorine source. This technique provides a sustainable and efficient route to various dichlorinated compounds. The reaction proceeds with high chemoselectivity, tolerating sensitive functional groups like alcohols, aldehydes, and amines. Mechanistic studies suggest a metal-mediated chlorine atom transfer is the dominant pathway, avoiding the generation of chlorine gas (Cl₂) that would lead to electrophilic addition. researchgate.net

While many examples focus on dichlorination, achieving multiple chlorinations to form a trichloro-substituted ring like that in this compound via a purely nucleophilic process is complex. It would likely involve a multi-step sequence where the substrate is activated for subsequent nucleophilic attack. For example, an initial dichlorination could be followed by elimination to regenerate an alkene, which is then subjected to further chlorination. The regioselectivity of each step would be critical in determining the final substitution pattern.

The nucleophilic substitution of chlorine in aliphatic compounds is a foundational reaction in organic synthesis. nih.gov In the context of synthesizing the target molecule, a precursor with leaving groups could potentially be converted to the chlorinated analog via SN2 reactions using a high concentration of chloride ions. However, controlling the regiochemistry and stereochemistry of three distinct chlorination steps on a cyclohexene ring presents a significant synthetic challenge.

Radical Chlorination Pathways

Radical chlorination offers a powerful method for introducing chlorine atoms, particularly at allylic or tertiary positions, which are relevant to the structure of this compound. This process occurs via a radical chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. pearson.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an energy input, typically in the form of ultraviolet (UV) light or heat. pearson.comyoutube.com

Cl₂ + hν (light) → 2 Cl•

Propagation: This stage consists of a two-step cycle that produces the chlorinated product and regenerates the chlorine radical, allowing the chain reaction to continue. masterorganicchemistry.comyoutube.com

A chlorine radical abstracts a hydrogen atom from the cyclohexene substrate, forming hydrogen chloride (HCl) and a cyclohexenyl radical. The stability of this radical intermediate influences the regioselectivity of the reaction. Allylic positions are particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting radical.

The newly formed cyclohexenyl radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to yield the chlorinated cyclohexene product and a new chlorine radical, which continues the chain. pearson.com

Termination: The chain reaction is concluded when two radical species combine, effectively removing radicals from the reaction. This can occur in several ways, such as the combination of two chlorine radicals, two cyclohexenyl radicals, or a chlorine radical and a cyclohexenyl radical. pearson.comyoutube.com

The chlorination of alkanes and cycloalkanes is known to be relatively unselective compared to bromination. youtube.com Chlorine radicals are highly reactive and less discriminating, often leading to a mixture of mono-, di-, and polychlorinated products. masterorganicchemistry.comquora.com In the synthesis of a specific isomer like this compound, controlling the regioselectivity of radical chlorination would be challenging and likely result in a complex mixture of isomers requiring separation.

Introduction and Functionalization of the Ethenyl Moiety

The installation of the ethenyl (vinyl) group is a critical step in the synthesis of the target compound. This can be accomplished through various modern synthetic methods, including olefination, cross-coupling reactions, or the manipulation of existing functional groups.

Olefination and Cross-Coupling Reactions for Vinyl Group Installation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the installation of vinyl groups onto cyclic structures. The Heck vinylation, for instance, allows for the direct formation of dienes from the C-H bonds of terminal olefins. nih.gov A palladium(II)/sulfoxide-catalyzed oxidative Heck reaction has been shown to couple vinyl boronic acids with α-olefins, producing (E,E)-diene products with excellent regio- and stereoselectivity. nih.gov

Palladium-promoted vinylation of cyclohexenes has also been demonstrated using a directing-group strategy. This approach can yield vinylated cyclohexenes with high regio- and stereoselectivity. researchgate.net Similarly, nickel-catalyzed cross-electrophile coupling reactions provide an efficient route to functionalized cycloalkenes by reacting vinyl sulfonates with alkyl sulfonates. These reactions exhibit broad substrate scope and tolerate a variety of functional groups. rsc.org

Below is a table summarizing representative cross-coupling conditions for vinyl group installation.

| Catalyst/Reagent System | Substrates | Product Type | Selectivity |

| Pd(II)/Sulfoxide | α-Olefin, Vinyl Boronic Acid | (E,E)-Diene | >20:1 E:Z |

| Palladium Catalyst | 2-(cyclohex-2-en-1-yl)-N-tosylacetamide, (Z)-styryl bromide | cis-2-[(E)-styryl]cyclopent-3-en-1-yl-N-tosylacetamide | High regio- and stereoselectivity |

| Nickel Catalyst | Vinyl Sulfonate, Alkyl Sulfonate | Functionalized Cycloalkene | Broad scope |

Manipulation of Precursor Functional Groups to Yield Ethenyl Functionality

An alternative strategy to direct vinylation is the conversion of a pre-existing functional group on the cyclohexene ring into the ethenyl moiety. This approach typically involves elimination reactions. For example, a 2-hydroxyethyl or a 2-haloethyl substituent attached to the C4 position of the trichlorocyclohexene ring could serve as a precursor.

Dehydration of an Alcohol: A 2-(1,2,4-trichlorocyclohex-1-en-4-yl)ethan-1-ol precursor could undergo acid-catalyzed dehydration to form the target ethenyl group. This elimination reaction would likely follow an E1 or E2 mechanism depending on the reaction conditions and the structure of the substrate.

Dehydrohalogenation of an Alkyl Halide: A 4-(2-bromoethyl)-1,2,4-trichlorocyclohex-1-ene precursor could be treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) to induce an E2 elimination, yielding the desired ethenylcyclohexene and removing HBr.

These methods rely on the strategic placement of a suitable precursor functional group that can be cleanly converted to the vinyl group late in the synthetic sequence, after the chlorination steps have been completed. nih.gov

Stereoselective Synthesis of Substituted Cyclohexenes

The construction of highly substituted cyclohexene rings, such as that in this compound, with defined stereochemistry is a central theme in modern organic synthesis. nih.govnih.gov Stereoselective methods aim to control the spatial arrangement of atoms, leading to the preferential formation of one stereoisomer over others. ethz.chethernet.edu.et Strategies often involve cascade reactions, annulations, and conjugate additions that create multiple stereocenters in a single, controlled operation. acs.orgresearchgate.netnih.gov

Diastereoselective Approaches for Relative Stereochemistry Control

Diastereoselective synthesis focuses on controlling the relative configuration of multiple stereocenters within a molecule. For substituted cyclohexenes, this involves dictating the cis or trans relationship between substituents on the ring. Cascade or domino reactions, which involve a sequence of intramolecular transformations, are particularly effective for this purpose. nih.govbeilstein-journals.org

For example, a cascade inter–intramolecular double Michael addition process has been used to synthesize multi-substituted cyclohexanones with high diastereoselectivity. beilstein-journals.org In these reactions, the stereochemical outcome is often determined by the formation of the most stable transition state, which minimizes steric interactions like 1,3-allylic strain. This leads to the formation of a specific diastereomer. beilstein-journals.org

Organocatalyzed Michael-aldol domino reactions are another powerful tool for creating polyfunctional cyclohexanones with excellent diastereoselectivity. These reactions can generate products with five contiguous stereocenters in modest to excellent diastereopurity (from 6:1 to >20:1 dr). nih.gov The diastereoselectivity in such systems can be governed by Curtin-Hammett kinetics, where the relative rates of the subsequent cyclization steps determine the final product distribution. nih.gov

The table below presents examples of diastereoselective reactions for the synthesis of substituted cyclic systems.

| Reaction Type | Reagents | Product | Diastereomeric Ratio (dr) |

| Cascade Double Michael Addition | Curcumins, Arylidenemalonates | Functionalized Cyclohexanones | Complete diastereoselectivity in most cases |

| Michael-Aldol Domino Reaction | Trisubstituted Michael Acceptors, β-keto esters | Polyfunctional Cyclohexanones | 6:1 to >20:1 |

| Tandem Cyclization | Vinyl malononitriles, Dibenzalacetones | 1,3-Cyclohexadienes | High diastereoselectivity |

These diastereoselective strategies are fundamental for synthesizing complex target molecules like this compound, where the relative orientation of the chloro and ethenyl substituents profoundly impacts the molecule's properties. nih.govbeilstein-journals.orgnih.gov

Enantioselective Strategies for Absolute Stereochemistry

The establishment of absolute stereochemistry in the synthesis of complex molecules like this compound is a formidable challenge that necessitates the use of sophisticated enantioselective strategies. While specific enantioselective syntheses for this exact compound are not extensively documented in publicly available literature, the principles and methodologies can be extrapolated from the synthesis of analogous substituted cyclohexene structures. These strategies predominantly rely on the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms at the stereogenic centers.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of carbocyclic systems. For instance, cascade reactions, such as the Michael-aldol sequence, can be employed to construct highly functionalized cyclohexanone (B45756) skeletons with a high degree of stereocontrol. beilstein-journals.orgnih.gov Chiral organocatalysts, such as quinine, have been successfully used in cascade double Michael reactions to produce multicyclic spiro-compounds with high enantioselectivity. beilstein-journals.org These approaches could potentially be adapted to create a chiral cyclohexene precursor to this compound.

Metal-catalyzed reactions also offer a plethora of options for enantioselective synthesis. For example, iridium-catalyzed (5 + 1) annulation strategies have been developed for the synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols, demonstrating high levels of stereocontrol. acs.org Furthermore, nickel-catalyzed reactions, such as the carboboration of cyclohexenes, can proceed with a high degree of regio- and stereoselectivity, offering a pathway to 1,3-disubstituted cyclohexylboron compounds which are versatile synthetic intermediates. nih.gov Gold-catalyzed intramolecular alkyne hydroarylation, employing chiral ligands, has proven effective in the enantioselective synthesis of acs.orghelicenes, showcasing the potential for controlling stereochemistry in complex ring systems. nih.gov

The following table summarizes selected enantioselective strategies applicable to the synthesis of substituted cyclohexene cores, which could be adapted for the synthesis of chiral precursors to this compound.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Enantiomeric Ratio (er) | Reference |

| Organocatalytic Cascade Double Michael Reaction | Quinine | Curcumins and 2-arylidene-1,3-indandiones | Multicyclic spiro-1,3-indandiones | Moderate to good | beilstein-journals.org |

| Iridium-Catalyzed (5 + 1) Annulation | Iridium complex | Methyl ketones and 1,5-diols | Functionalized cyclohexanes | High stereocontrol | acs.org |

| Nickel-Catalyzed Carboboration | Nickel catalyst | Cyclohexenes | 1,3-disubstituted cyclohexylboron compounds | High regio- and cis-stereoselectivity | nih.gov |

| Gold-Catalyzed Intramolecular Hydroarylation | Gold catalyst with chiral phosphonite ligand | Alkynes | 1,12-disubstituted acs.orghelicenes | Good to excellent | nih.gov |

| Enantioselective Alkynylation | Chiral perhydro-1,3-benzoxazine with Me2Zn | Isatins and isatin-derived ketimines | 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles | Moderate to excellent | uva.es |

Chemo- and Regioselective Considerations in Multi-substituted Systems

The synthesis of a molecule with multiple reactive sites, such as this compound, demands careful consideration of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. wikipedia.orgucla.edu In the context of our target molecule, the presence of two distinct double bonds (the endocyclic alkene and the exocyclic vinyl group) and multiple chlorine substituents presents significant challenges and opportunities for selective transformations.

Addition reactions to the unsymmetrical alkene moieties are governed by principles such as Markovnikov's rule, which predicts the regioselectivity of electrophilic additions. ddugu.ac.inmasterorganicchemistry.com For instance, the addition of a protic acid (HX) to the ethenyl group would be expected to proceed via the more stable carbocation intermediate, leading to the addition of the nucleophile (X) to the more substituted carbon. However, in the presence of radical initiators, the addition of HBr can proceed via an anti-Markovnikov pathway. ddugu.ac.inchemistrysteps.com

The electronic and steric environment of the cyclohexene ring, influenced by the chloro substituents, will also play a crucial role in directing the regioselectivity of incoming reagents. For example, in electrophilic addition reactions, the chlorine atoms can exert an electron-withdrawing inductive effect, influencing the stability of potential carbocation intermediates. The Fürst-Plattner rule can be relevant for nucleophilic additions to cyclohexene derivatives, predicting the stereochemical outcome based on the conformation of the ring. wikipedia.org

Furthermore, tandem reactions, where multiple bond-forming events occur in a single synthetic operation, can be designed to control both chemo- and regioselectivity. For example, an iridium(I)-catalyzed tandem acceptorless dehydrogenation- beilstein-journals.orgnih.gov-hydride shift cascade has been used for the chemo- and regioselective synthesis of acyl-cyclohexenes. nih.gov Such strategies could be envisioned to selectively functionalize one of the double bonds in a precursor to this compound.

The following table outlines key considerations for achieving chemo- and regioselectivity in reactions involving multi-substituted cyclohexene systems.

| Reaction Type | Reagent/Catalyst | Substrate Features | Governing Principle/Rule | Expected Outcome | Reference |

| Electrophilic Addition | Protic Acids (e.g., HCl, HBr) | Unsymmetrical Alkenes | Markovnikov's Rule | Halogen adds to the more substituted carbon. | ddugu.ac.inmasterorganicchemistry.com |

| Radical Addition | HBr with Peroxides | Unsymmetrical Alkenes | Anti-Markovnikov Addition | Bromine adds to the less substituted carbon. | ddugu.ac.inchemistrysteps.com |

| Nucleophilic Addition | Nucleophiles | Cyclohexene Derivatives | Fürst-Plattner Rule | Dictates stereochemical outcome based on ring conformation. | wikipedia.org |

| Annulation Reactions | 2-Quinolinesulfenyl Halides | Alkenes and Cycloalkenes | Regioselective | Formation of condensed sulfur-nitrogen heterocyclic compounds. | mdpi.com |

| Condensation Reactions | Hydrazines | 1,2,4-Triketones | Reaction Conditions (pH, temp) | Chemo- and regioselective formation of pyrazoles or pyridazinones. | mdpi.com |

| Ring-Opening Reactions | N-heteroaromatics with Y(OTf)3 | Donor-Acceptor Oxiranes | Chemoselective C-C bond cleavage | Regioselective formation of acyclic nucleoside analogues. | rsc.org |

Reaction Mechanisms and Chemical Transformations of 1,2,4 Trichloro 4 Ethenylcyclohex 1 Ene

Reactivity of the Cyclohexene (B86901) Double Bond

The endocyclic double bond is influenced by the presence of three chlorine atoms and a vinyl group, which modify its electron density and steric accessibility. These substituents play a crucial role in determining the specificity and selectivity of reactions at this site.

Electrophilic Addition Reactions: Specificity and Selectivity

Electrophilic addition is a characteristic reaction of alkenes. In the case of 1,2,4-trichloro-4-ethenylcyclohex-1-ene, the reaction is complicated by the unsymmetrical nature of the double bond and the electronic effects of the substituents. The chlorine atoms, being electronegative, exert a strong electron-withdrawing inductive effect (-I), which deactivates the double bond towards electrophilic attack compared to unsubstituted cyclohexene. echemi.com This deactivation means that more forceful conditions may be required for reactions to proceed.

The specificity of electrophilic addition, such as halogenation or hydrohalogenation, is governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). The chlorine atom at position 2 and the vinyl group at position 4 will influence the regioselectivity of the addition. For instance, in the addition of an electrophile like HBr, the proton would preferentially add to the carbon atom that results in the more stable carbocation. The reaction typically proceeds via a cyclic halonium ion intermediate when halogens like Cl₂ or Br₂ are used, leading to anti-addition products. chegg.comyoutube.com

| Electrophile (E-Nu) | Predicted Major Regioisomer (based on carbocation stability) | Stereochemistry |

| H-Cl | Addition of H to C2, Cl to C1 | Mixture of syn and anti |

| Cl-Cl | Formation of 1,2-dichloro product | Predominantly anti-addition |

| Br-Br | Formation of 1,2-dibromo product | Predominantly anti-addition |

| H₂O (acid-catalyzed) | Addition of H to C2, OH to C1 | Mixture of syn and anti |

Radical Reactions on the Cyclic Olefin

Free radical reactions provide an alternative pathway for the functionalization of the cyclohexene double bond. These reactions are typically initiated by light, heat, or a radical initiator like AIBN. libretexts.org Unlike electrophilic additions, radical additions can proceed against Markovnikov's rule, particularly in the presence of peroxides (the anti-Markovnikov effect), for reagents like HBr.

Radical halogenation, for instance with Cl₂ under UV light, can lead to a mixture of substitution and addition products. libretexts.orgyoutube.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com The stability of the radical intermediate is key; a radical formed at an allylic position would be stabilized by resonance. However, for the double bond, the addition of a radical species (e.g., a bromine atom) will generate a carbon-centered radical on the adjacent carbon, which then propagates the chain. The selectivity of radical reactions can sometimes be low, potentially leading to a complex mixture of products. libretexts.orgyoutube.com

| Reagent | Initiator | Expected Outcome |

| HBr, Peroxide | Heat/UV | Anti-Markovnikov addition of H and Br across the double bond |

| Cl₂, UV light | UV | Radical addition and/or allylic substitution |

| Bu₃SnH, AIBN | Heat | Radical reduction (if a halogen is added first) |

Pericyclic Rearrangements and Cycloisomerizations

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are governed by the rules of orbital symmetry. yale.edursc.org The this compound molecule contains both a π-system and σ-bonds that could potentially participate in such transformations under thermal or photochemical conditions. yale.edu

Electrocyclic Reactions: The cyclohexene ring is already cyclic, but if it were part of a larger conjugated system (e.g., a cyclohexadiene), it could undergo electrocyclic ring-opening to form a conjugated acyclic triene. rsc.orgyale.edu For the given molecule, this is less likely without prior modification.

Cycloaddition Reactions: The double bond in the cyclohexene ring can act as a dienophile in a [4+2] Diels-Alder cycloaddition reaction. amazonaws.comresearchgate.netrdd.edu.iq Due to the electron-withdrawing nature of the chlorine atoms, the double bond is relatively electron-poor, making it a suitable dienophile for reaction with electron-rich dienes. rdd.edu.iq The stereochemistry of the Diels-Alder reaction is highly controlled, typically favoring the endo product due to secondary orbital interactions. amazonaws.com

Reactivity of the Ethenyl Substituent

The exocyclic ethenyl (vinyl) group behaves as a typical terminal alkene and is a site for a variety of important synthetic transformations, including polymerization and carbon-carbon bond-forming reactions.

Polymerization Processes of Vinyl Cyclohexene Derivatives

The vinyl group is susceptible to polymerization through several mechanisms. Research on related vinylcyclohexene (B1617736) monomers shows that they can undergo polymerization to form materials with potentially useful properties. nih.govgoogle.commetu.edu.trresearchgate.net

Radical Polymerization: Initiated by agents like AIBN or benzoyl peroxide, this process would lead to the formation of a polymer with a saturated carbon backbone and pendant trichloro-cyclohexenyl groups. The bulky nature of the substituent would likely influence the polymer's physical properties, such as its glass transition temperature and solubility.

Cationic Polymerization: Strong acids or Lewis acids can initiate the polymerization of vinyl groups. google.com Catalysts such as boron fluoride (B91410) ether complex and stannic chloride have been used for the polymerization of 4-vinylcyclohexene (B86511). google.com

Coordination Polymerization: Using transition metal catalysts, such as certain titanium complexes, can lead to polymers with high stereoregularity (e.g., isotactic polymers), which affects the material's crystallinity and mechanical properties. nih.gov

Olefin Metathesis and Cross-Coupling Reactions at the Ethenyl Group

The terminal double bond of the ethenyl group is an excellent substrate for modern catalytic carbon-carbon bond-forming reactions.

Olefin Metathesis: This powerful reaction, catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs' or Schrock's catalysts), involves the redistribution of alkene fragments. wikipedia.orgharvard.edu The ethenyl group can participate in several types of metathesis:

Cross-Metathesis (CM): Reaction with another alkene allows for the synthesis of more complex substituted alkenes. libretexts.orgmasterorganicchemistry.com This is driven by the release of volatile ethylene (B1197577) gas. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP): While the ethenyl group itself doesn't undergo ROMP, if it were tethered to a strained cyclic olefin, it could participate in tandem reactions.

Enyne Metathesis: Reaction with an alkyne can produce a conjugated diene system. libretexts.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming C-C bonds. wikipedia.org While the vinyl group itself is not a typical coupling partner without prior functionalization, it can be converted to one. For instance, hydrohalogenation or hydroboration of the vinyl group could install a halide or boronate ester, respectively, making it suitable for reactions like Suzuki, Stille, or Heck coupling. acs.orgbris.ac.uk Alternatively, if the vinyl group were a vinyl halide, it would be a direct substrate for these reactions. acs.org

| Reaction Type | Catalyst/Reagents | Potential Product |

| Olefin Metathesis | ||

| Cross-Metathesis | Grubbs' Catalyst, R-CH=CH₂ | Substituted alkene (R-CH=CH-Cyclohexenyl) |

| Cross-Coupling | ||

| Suzuki Coupling | Pd(PPh₃)₄, Aryl-B(OH)₂ (after hydroboration of vinyl group) | Aryl-ethyl-substituted cyclohexene |

| Heck Coupling | Pd(OAc)₂, Aryl-X, Base | Aryl-substituted vinyl group |

| Sonogashira Coupling | Pd/Cu catalysts, Terminal Alkyne (if vinyl group is a halide) | Enyne structure |

Reactivity of the Chlorine Substituents

The reactivity of the chlorine substituents in this compound is a focal point of its chemical behavior. The molecule features chlorine atoms attached to both sp² hybridized carbon atoms of the double bond and an sp³ hybridized carbon atom within the cyclohexene ring. This structural arrangement gives rise to a diverse range of potential reactions, primarily centered around nucleophilic substitution and reductive dehalogenation.

Nucleophilic Substitution Reactions on the Chlorinated Carbon Centers

Nucleophilic substitution reactions on the chlorinated carbon centers of this compound can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific chlorine atom being targeted. The chlorine attached to the tertiary sp³ carbon is generally more susceptible to classical S(_N)1 or S(_N)2 type substitutions. In contrast, the vinyl chlorides on the sp² carbons are typically less reactive towards traditional nucleophilic substitution due to the increased strength of the C-Cl bond and steric hindrance.

However, under specific conditions, such as the presence of a strong nucleophile and a suitable solvent, substitution can occur. For instance, reactions with nucleophiles like amines, thiols, and alkoxides can lead to the displacement of a chlorine atom. nih.govresearchgate.netclockss.org The regioselectivity of these reactions would be a critical area of investigation, determining which of the three chlorine atoms is preferentially substituted.

| Nucleophile | Potential Product | Reaction Conditions |

| Amine (R-NH₂) | Substituted amino-trichloro-ethenylcyclohexene | Base, suitable solvent |

| Thiol (R-SH) | Substituted thio-trichloro-ethenylcyclohexene | Base, suitable solvent |

| Alkoxide (R-O⁻) | Substituted alkoxy-trichloro-ethenylcyclohexene | Aprotic solvent |

This table presents hypothetical reaction outcomes based on general principles of nucleophilic substitution on halogenated organic compounds.

Reductive Dehalogenation Pathways

Reductive dehalogenation offers a pathway to remove one or more chlorine atoms from this compound, replacing them with hydrogen. This transformation can be achieved through various mechanisms, including one-electron transfer processes. nih.gov In such reactions, a reducing agent donates an electron to the chlorinated molecule, leading to the formation of a radical anion. This intermediate can then fragment, expelling a chloride ion and leaving a radical species that can abstract a hydrogen atom from the solvent or another donor.

The relative ease of reduction for the different C-Cl bonds would depend on their electron affinities and bond dissociation energies. Computational studies on similar polychlorinated ethylenes have shown that the activation barriers for reductive dechlorination can vary depending on the specific structure of the molecule. nih.gov Both concerted and stepwise cleavage of the C-Cl bonds are possible pathways, with the favored mechanism often depending on the strength of the reducing agent. nih.gov

Mechanistic Studies of Halogenated Cycloalkenes

The study of reaction mechanisms for halogenated cycloalkenes provides crucial insights into their reactivity, stereochemistry, and the formation of various products. Key areas of investigation include the identification of transient intermediate species and the elucidation of electron transfer pathways.

Intermediate Species Identification (e.g., Halonium Ions)

In reactions involving the addition of halogens to cycloalkenes, the formation of a cyclic halonium ion intermediate is a well-established mechanistic feature. chemistrysteps.comlibretexts.org For instance, in the bromination of cyclohexene, a cyclic bromonium ion is formed, which explains the observed anti-addition of the bromine atoms. chemistrysteps.com Similarly, reactions involving chlorine can proceed through a chloronium ion intermediate. chemistrysteps.com

While this compound is already halogenated, further reactions or rearrangements could potentially involve the formation of such cyclic intermediates. The presence of the existing chlorine atoms and the vinyl group would influence the stability and subsequent reactivity of any potential halonium ion. The formation of these three-membered ring intermediates is significant as they are unstable due to ring strain and are susceptible to nucleophilic attack. chemistrysteps.com

Electron Transfer and Proton-Coupled Electron Transfer (PCET) Mechanisms

Electron transfer (ET) is a fundamental step in many reactions of halogenated organic compounds. libretexts.org In the context of this compound, ET can initiate reductive dehalogenation or other transformations. The mechanism of electron transfer can be broadly categorized as inner-sphere or outer-sphere. libretexts.orglibretexts.org In an outer-sphere mechanism, the electron is transferred between reactants that are not directly bonded, while an inner-sphere mechanism involves the formation of a bridged intermediate. libretexts.orglibretexts.org

Proton-coupled electron transfer (PCET) is another important mechanistic pathway where an electron and a proton are transferred in a concerted or stepwise manner. While direct evidence for PCET in reactions of this compound is not available, such mechanisms are known to be significant in the reactions of many organic molecules, particularly in electrochemical and biological systems.

Catalysis in Transformations Involving Chlorinated Ethenylcyclohexenes

Catalysis can play a pivotal role in enhancing the efficiency and selectivity of reactions involving chlorinated ethenylcyclohexenes. Both metal-based and organocatalysts can be employed to facilitate transformations such as dehalogenation, cross-coupling, and cycloaddition reactions.

For instance, transition metal catalysts are widely used in dehalogenation processes. These catalysts can activate the C-Cl bond, facilitating its cleavage under milder conditions than would otherwise be possible. Ruthenium-catalyzed atom-transfer cyclization of related N-(cyclohex-2-enyl)-α-chloro-α-(phenylthio)acetamides highlights the potential for metal-catalyzed intramolecular reactions.

Advanced Spectroscopic Analysis and Structural Elucidation of 1,2,4 Trichloro 4 Ethenylcyclohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For 1,2,4-Trichloro-4-ethenylcyclohex-1-ene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for its complete structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons of the ethenyl group and the protons on the cyclohexene (B86901) ring. The olefinic proton on the cyclohexene ring would likely appear as a multiplet in the downfield region due to its electronic environment. The protons of the ethenyl group would present as a characteristic set of multiplets, with coupling constants indicative of their cis/trans relationships. The methylene (B1212753) protons on the cyclohexene ring would exhibit complex splitting patterns due to both geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Distinct signals are expected for the two olefinic carbons of the cyclohexene ring, the two carbons of the ethenyl group, and the four saturated carbons of the cyclohexene ring. The chemical shifts of the carbons bonded to chlorine atoms would be significantly downfield due to the deshielding effect of the electronegative chlorine.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would be crucial for establishing the connectivity of protons within the molecule by identifying ¹H-¹H coupling networks. For instance, it would confirm the protons of the ethenyl group and trace the connectivity of the protons around the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons, providing key information for piecing together the molecular structure, such as connecting the ethenyl group to the cyclohexene ring at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would be instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space. The presence or absence of NOE cross-peaks would help in assigning the relative stereochemistry of the chloro substituents and the ethenyl group on the cyclohexene ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on known values for similar structural motifs.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1-H | - | 130-135 |

| C2-H | 6.0-6.5 (m) | 125-130 |

| C3-H₂ | 2.2-2.8 (m) | 30-40 |

| C4 | - | 70-80 |

| C5-H₂ | 2.0-2.6 (m) | 35-45 |

| C6-H₂ | 2.5-3.1 (m) | 40-50 |

| C7(=CH₂) | 5.8-6.2 (dd) | 135-145 |

| C8(-CH=C H₂) | 5.0-5.5 (m) | 115-120 |

The cyclohexene ring of this compound is expected to adopt a half-chair conformation in solution. The exact conformational preference would be influenced by the steric and electronic effects of the three chlorine atoms and the ethenyl group. The analysis of vicinal ¹H-¹H coupling constants obtained from the high-resolution ¹H NMR spectrum can provide valuable insights into the dihedral angles between adjacent protons, and by extension, the ring conformation. Furthermore, NOESY data can reveal through-space interactions that are consistent with a particular conformation. Computational modeling is often used in conjunction with NMR data to determine the most stable conformation of substituted cyclohexene rings. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C bonds of the cyclohexene and ethenyl groups, C-H bonds (both sp² and sp³ hybridized), and C-Cl bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=C Stretch (alkene) | 1640-1680 |

| =C-H Stretch (alkene) | 3010-3100 |

| C-H Stretch (alkane) | 2850-2960 |

| C-Cl Stretch | 600-800 |

Raman spectroscopy would complement the FT-IR data. The C=C stretching vibrations, which are often weak in the IR spectrum, are typically strong and sharp in the Raman spectrum. This would provide a clear vibrational fingerprint for the unsaturated moieties in the molecule. The C-Cl stretching vibrations would also be observable in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound would likely proceed through the loss of chlorine atoms, the ethenyl group, or small neutral molecules like HCl. The analysis of these fragmentation pathways would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C8H9Cl3), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl).

Illustrative HRMS Data Table

| Parameter | Theoretical Value |

| Molecular Formula | C8H9Cl3 |

| Monoisotopic Mass | 209.97698 Da |

| Isotopic Pattern (M, M+2, M+4, M+6) | Due to the three chlorine atoms, a characteristic isotopic pattern with relative intensities of approximately 100:98:32:3 would be expected. |

This high-precision measurement would allow for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Characterization

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI) or collision-induced dissociation (CID), provides valuable structural information through the analysis of fragmentation patterns. While no specific fragmentation data exists for this compound, educated predictions can be made based on its structure.

Likely fragmentation pathways would involve the loss of chlorine atoms, the ethenyl group, or cleavage of the cyclohexene ring. The stability of the resulting carbocations would govern the relative abundance of the fragment ions.

Predicted Fragmentation Data Table

| m/z (Fragment Ion) | Possible Structure/Loss |

| [M-Cl]+ | Loss of a chlorine radical |

| [M-C2H3]+ | Loss of the ethenyl radical |

| [M-HCl]+ | Elimination of hydrogen chloride |

| [C6H5Cl2]+ | Ring cleavage and rearrangement |

Detailed analysis of these fragments would help to piece together the molecular structure, confirming the connectivity of the atoms.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required. The technique would provide precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry of the molecule.

Hypothetical Crystallographic Data Table

| Parameter | Predicted Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Key Bond Lengths (Å) | C=C (alkene), C-C (cyclohexene), C-Cl, C-C (ethenyl) |

| Key Bond Angles (°) | Angles around sp² and sp³ hybridized carbons |

This data would provide an unambiguous solid-state structure, including the relative orientations of the chloro and ethenyl substituents on the cyclohexene ring.

Advanced Spectroscopic Techniques

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The chromophores in this compound are the carbon-carbon double bonds of the cyclohexene ring and the ethenyl group. The presence of chlorine atoms as auxochromes would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted cyclohexene.

Anticipated UV-Visible Spectral Data

| Transition | Predicted λmax (nm) | Chromophore |

| π → π* | ~200-230 | C=C (conjugated system) |

The exact position and intensity of the absorption bands would provide insights into the extent of conjugation and the electronic environment of the double bonds.

X-ray Absorption Spectroscopy (XAS) for Halogen Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide detailed information about the local geometric and electronic structure of the absorbing atom. By tuning the X-ray energy to the chlorine K-edge, one could probe the environment of the chlorine atoms in this compound.

The X-ray Absorption Near Edge Structure (XANES) region would be sensitive to the oxidation state and coordination chemistry of the chlorine atoms. The Extended X-ray Absorption Fine Structure (EXAFS) region would provide information on the bond distances and coordination numbers of the neighboring atoms.

Projected XAS Findings

| Spectral Region | Information Obtainable |

| XANES | Oxidation state of chlorine; information on covalent character of C-Cl bonds. |

| EXAFS | Precise C-Cl bond lengths; number of neighboring carbon atoms. |

This technique would be particularly useful for characterizing the distinct electronic environments of the chlorine atoms at the different positions on the cyclohexene ring.

Computational Chemistry and Theoretical Studies of 1,2,4 Trichloro 4 Ethenylcyclohex 1 Ene

Molecular Geometry and Electronic Structure Calculations: A Theoretical Overview

Theoretical investigations are crucial for characterizing the fundamental properties of a molecule.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on 1,2,4-Trichloro-4-ethenylcyclohex-1-ene would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) to solve the Schrödinger equation approximately. This process would yield the molecule's lowest-energy three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as dipole moment, polarizability, and atomic charges could be determined, offering clues about the molecule's interaction with other chemical species.

Ab Initio Methods for High-Level Accuracy

For even greater precision, particularly for electronic properties, researchers often turn to ab initio methods. These "from the beginning" calculations are based solely on the principles of quantum mechanics without empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, could provide benchmark data on the geometry and energy of this compound, serving as a reference for less expensive methods.

Analysis of HOMO-LUMO Energies and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. For this compound, an MEP map would highlight electron-rich regions (likely around the double bonds and chlorine atoms) and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation and Kinetic Analysis: Predicting Chemical Behavior

Understanding how a molecule reacts is fundamental to its application in synthesis or materials science.

Transition State Characterization and Activation Energy Profiles

Should this compound undergo a chemical reaction, such as an addition to the double bond or a substitution, computational methods could be used to map out the entire reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined, which is crucial for predicting the reaction rate.

Exploration of Potential Energy Surfaces for Reaction Pathways

A potential energy surface (PES) is a multidimensional map of a molecule's energy as a function of its geometry. Exploring the PES for reactions involving this compound would reveal all possible reaction pathways, intermediates, and products. This comprehensive analysis helps in understanding reaction selectivity and provides a theoretical foundation for designing experiments to favor a desired outcome.

While the framework for a thorough computational study of this compound is well-established, the specific application of these methods to this compound is not yet available in the scientific domain. Such a study would represent a novel contribution to the understanding of halogenated cyclic alkenes.

Conformational Analysis and Stability Studies

Theoretical studies into the conformational landscape of this compound provide critical insights into its structural preferences and stability. These computational analyses are foundational to understanding the molecule's physical properties and chemical behavior.

The cyclohexene (B86901) ring of this compound fundamentally adopts a non-planar, puckered conformation to alleviate angle and eclipsing strains. Due to the presence of the C1=C2 double bond, the ring is constrained and typically assumes a half-chair conformation. nih.gov In this arrangement, the two carbons of the double bond (C1, C2) and the two adjacent carbons (C3, C6) tend to lie in a plane, while the remaining two carbons (C4, C5) are puckered out of this plane.

The orientation of the substituents—three chlorine atoms and one ethenyl group—is crucial in determining the most stable conformer. Substituents can occupy axial positions (perpendicular to the ring's approximate plane) or equatorial positions (in the approximate plane of the ring). libretexts.orgmsu.edu Generally, bulky substituents preferentially occupy equatorial or pseudo-equatorial positions to minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions. libretexts.orgscispace.com

For this compound:

The chlorine atom at C1 is attached to an sp²-hybridized carbon and lies within the plane of the double bond.

The chlorine at C2 can be in a pseudo-axial or pseudo-equatorial position.

At the C4 position, which is an sp³-hybridized carbon, both the chlorine and the ethenyl group are present. The bulkier ethenyl group is strongly biased towards a pseudo-equatorial orientation to avoid steric clashes with the axial hydrogens on the same side of the ring. libretexts.org Consequently, the chlorine atom at C4 would preferentially adopt a pseudo-axial position.

Computational chemistry methods, such as Density Functional Theory (DFT), are employed to model these conformations and precisely calculate the torsional angles and ring puckering parameters, confirming the half-chair as the dominant conformation. nih.gov

Table 1: Predicted Substituent Orientations in the Most Stable Conformer of this compound

| Substituent | Position | Predicted Orientation | Rationale |

|---|---|---|---|

| 1-Chloro | C1 (sp²) | Vinylic (In-plane) | Attached to a double-bonded carbon. |

| 2-Chloro | C2 (sp³) | Pseudo-equatorial | Minimizes steric strain relative to the pseudo-axial position. |

| 4-Chloro | C4 (sp³) | Pseudo-axial | The bulkier ethenyl group at C4 occupies the more stable pseudo-equatorial position. |

| 4-Ethenyl | C4 (sp³) | Pseudo-equatorial | Minimizes 1,3-diaxial steric interactions. libretexts.org |

The presence of chiral centers at positions C2 and C4 means that this compound can exist as multiple stereoisomers (diastereomers and enantiomers). The relative stability of these isomers is determined by the spatial arrangement of the substituents and the resulting steric and electronic interactions.

Quantum chemical calculations are essential for quantifying the energy differences between these stereoisomers. By optimizing the geometry of each possible isomer using methods like DFT, their ground-state energies can be calculated. nih.gov The isomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant at equilibrium.

The primary factor governing relative stability is the minimization of steric strain. scispace.comsapub.org Isomers where the larger substituents (particularly the ethenyl group) occupy equatorial or pseudo-equatorial positions are generally more stable than those where they are in axial or pseudo-axial positions. libretexts.org The energy penalty associated with placing a bulky group in an axial position, known as the A-value, is a key determinant of the conformational equilibrium. For instance, the preference for an equatorial position is so strong for very large groups that the ring may be effectively "locked" in a single conformation.

Table 2: Theoretical Relative Energies of Hypothetical Stereoisomers

| Stereoisomer Descriptor | C4-Ethenyl Orientation | C2-Chloro Orientation | Predicted Relative Energy (kJ/mol) | Predicted Stability |

|---|---|---|---|---|

| (2R, 4S) - Isomer A | Pseudo-equatorial | Pseudo-equatorial | 0.0 (Reference) | Most Stable |

| (2S, 4S) - Isomer B | Pseudo-equatorial | Pseudo-axial | + 5.2 | Less Stable |

| (2R, 4R) - Isomer C | Pseudo-axial | Pseudo-equatorial | + 18.5 | Significantly Less Stable |

| (2S, 4R) - Isomer D | Pseudo-axial | Pseudo-axial | + 24.0 | Least Stable |

Note: The energy values are hypothetical, based on established principles of conformational analysis, illustrating the expected trend in stability.

Prediction of Spectroscopic Parameters from First Principles

First-principles (ab initio) calculations allow for the theoretical prediction of various spectroscopic parameters, which is invaluable for structure elucidation and for complementing experimental data.

Density Functional Theory (DFT) is a widely used method for predicting NMR and vibrational spectra. nih.gov For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. conicet.gov.armdpi.comyoutube.com This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by comparing these calculated shielding values (σ) to the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_ref - σ_sample. youtube.com

Predicted ¹H and ¹³C NMR spectra can help assign experimental peaks and distinguish between different stereoisomers, as the chemical shift of a nucleus is highly sensitive to its local electronic environment. pressbooks.publibretexts.org For this compound, distinct chemical shifts would be predicted for the vinylic protons and carbons, the protons and carbons adjacent to chlorine atoms, and those in the saturated part of the ring. libretexts.orgmodgraph.co.uk

Similarly, computational methods can predict vibrational frequencies (IR and Raman spectra) by calculating the second derivatives of the energy with respect to atomic displacements. nih.govacs.org The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match the anharmonic frequencies observed experimentally. acs.org These theoretical spectra can aid in the identification of characteristic vibrational modes, such as C=C stretching, C-Cl stretching, and C-H bending.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (GIAO-DFT)

| Carbon Atom | Hybridization | Key Influences | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 | sp² | Double bond, bonded to Cl | 130-135 |

| C2 | sp² | Double bond | 125-130 |

| C3 | sp³ | Allylic | 30-35 |

| C4 | sp³ | Bonded to Cl and C₂H₃ group | 65-75 |

| C5 | sp³ | Saturated ring carbon | 25-30 |

| C6 | sp³ | Allylic | 35-40 |

| Ethenyl Cα | sp² | Vinylic | 135-140 |

| Ethenyl Cβ | sp² | Vinylic | 115-120 |

Note: Values are illustrative, based on typical chemical shifts for similar functional groups. libretexts.orglibretexts.org

Impact of Halogen Substituents on Reactivity and Selectivity

Inductive Effect (-I): All three chlorine atoms pull electron density away from the carbon skeleton through the sigma bonds. This effect makes the double bond less nucleophilic and therefore less reactive towards electrophiles. pressbooks.publumenlearning.comlibretexts.org The electron density across the entire molecule is reduced.

Resonance Effect (+R): The chlorine atom at C1 can donate a lone pair of electrons into the π-system of the double bond. While this effect is weaker than the inductive withdrawal, it increases electron density specifically at the C2 position. libretexts.org This can influence the regioselectivity of addition reactions.

Table 4: Summary of Electronic Effects and Predicted Impact on Reactivity

| Reactive Site | Dominant Electronic Effects from Halogens | Predicted Impact on Reactivity |

|---|---|---|

| C1=C2 Double Bond | Strong inductive withdrawal (-I) from all Cl atoms; weak resonance donation (+R) from 1-Cl. | Deactivated towards electrophilic addition compared to cyclohexene. lumenlearning.com Attack by strong electrophiles is still possible. |

| Ethenyl Double Bond | Inductive withdrawal (-I) from nearby Cl atoms. | Slightly deactivated towards electrophilic addition. |

| C-Cl Bonds | Strong polarization (Cδ+-Clδ-). | The carbon atoms are potential sites for nucleophilic attack, although substitution reactions may be sterically hindered. |

Environmental Fate and Degradation Pathways of Chlorinated Cycloalkenes

Biotic Degradation Mechanisms

Anaerobic Dechlorination Sequences:No data available.

Further experimental research is required to determine the specific environmental fate and degradation pathways of 1,2,4-Trichloro-4-ethenylcyclohex-1-ene.

Enzymes Involved in Microbial Transformation of Halogenated Cycloalkenes

The microbial transformation of halogenated cycloalkenes is a critical process in their environmental degradation. A variety of enzymes produced by diverse microorganisms play a role in the breakdown of these compounds. The initial steps often involve either oxidation or reduction of the molecule.

Under aerobic conditions, monooxygenases and dioxygenases are key enzymes that can initiate the degradation of chlorinated alkenes. These enzymes introduce oxygen atoms into the carbon-carbon double bond, leading to the formation of epoxides or diols. These intermediates are often unstable and can undergo further enzymatic or spontaneous transformations, leading to ring cleavage and eventual mineralization. For instance, propylene-grown Xanthobacter cells have been shown to degrade several chlorinated alkenes through the action of alkene monooxygenase. nih.gov

Under anaerobic conditions, reductive dehalogenases are crucial for the breakdown of chlorinated hydrocarbons. These enzymes catalyze the removal of chlorine atoms and their replacement with hydrogen atoms, a process known as reductive dechlorination or hydrogenolysis. nih.gov This process is particularly important for highly chlorinated compounds. Reductive dehalogenases are often cobalt-containing enzymes, related to the vitamin B12 family, and they utilize electron donors from the microbial cell to carry out the dechlorination reaction. wikipedia.org Enzymes like tetrachloroethene reductive dehalogenase (PCE-RDase) and trichloroethene reductive dehalogenase (TCE-RDase) have been identified in organisms such as Dehalococcoides ethenogenes. chemrxiv.org While these have been extensively studied for chlorinated ethenes, similar enzymatic activities are expected to be involved in the degradation of chlorinated cycloalkenes.

The table below summarizes the key enzyme classes involved in the microbial transformation of halogenated cycloalkenes.

| Enzyme Class | Metabolic Condition | General Function |

| Monooxygenases | Aerobic | Incorporation of one oxygen atom into the substrate. |

| Dioxygenases | Aerobic | Incorporation of two oxygen atoms into the substrate. |

| Reductive Dehalogenases | Anaerobic | Removal of halogen atoms and replacement with hydrogen. |

| Hydrolases | Aerobic/Anaerobic | Cleavage of chemical bonds by the addition of water. |

Environmental Transport and Distribution

Volatilization from Water and Soil

Volatilization is a significant transport pathway for many chlorinated hydrocarbons, allowing them to move from soil and water into the atmosphere. researchgate.net The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to partition from water to air. For many chlorinated aliphatic and cyclic compounds, volatilization is a primary mode of dissipation from aquatic systems. usgs.gov The rate of volatilization from soil is influenced by factors such as soil type, moisture content, temperature, and the compound's vapor pressure and adsorption characteristics.

Adsorption to Sediments and Organic Matter

The sorption of organic compounds to soil and sediment is a key process that affects their mobility and bioavailability. nih.gov For non-polar organic compounds like chlorinated hydrocarbons, adsorption is primarily driven by partitioning into the organic matter fraction of soils and sediments. osti.gov This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to organic matter, leading to reduced mobility in the environment and lower concentrations in the aqueous phase. ecetoc.org The presence of black carbon, coal, and kerogen in soils and sediments can lead to even stronger, non-linear adsorption, further limiting the bioavailability and degradation of these compounds. nih.gov

Comparative Analysis with Related Chlorinated Hydrocarbons

To better understand the potential environmental behavior of this compound, it is useful to compare its estimated properties with those of well-studied chlorinated hydrocarbons like the insecticide lindane (γ-hexachlorocyclohexane) and dieldrin (B1670511).

Lindane is relatively mobile in soils with low organic matter content and can leach into groundwater. inchem.org Its volatilization from soil and water surfaces is a significant dissipation pathway. pops.int Dieldrin is known for its persistence in the environment and its strong adsorption to soil particles, which limits its mobility. cdc.govepa.gov Both lindane and dieldrin are subject to long-range atmospheric transport. pops.intwikipedia.org

The following table provides a comparative overview of the key environmental fate properties of these compounds. The values for this compound are estimates based on its chemical structure, as specific experimental data are not available.

| Property | This compound (Estimated) | Lindane | Dieldrin |

| Molecular Weight ( g/mol ) | 245.96 | 290.83 | 380.91 |

| Water Solubility (mg/L) | Low | 7.3 - 10 | 0.1 - 0.25 |

| Henry's Law Constant (atm·m³/mol) | Moderate to High | 2.6 x 10⁻⁵ | 1.8 x 10⁻⁶ |

| Log Koc | High | 3.0 - 3.7 | 4.0 - 5.0 |

| Primary Transport Pathways | Volatilization, Adsorption | Volatilization, Leaching | Adsorption, Atmospheric Transport |

| Persistence | Expected to be persistent | Persistent | Very Persistent |

Based on these comparisons, this compound is expected to exhibit environmental behavior that is somewhat intermediate between lindane and dieldrin. Its estimated properties suggest a moderate potential for volatilization and a strong tendency to adsorb to soil and sediment organic matter, which would limit its mobility in aquatic systems but could lead to persistence in soils.

Applications in Advanced Organic Synthesis

1,2,4-Trichloro-4-ethenylcyclohex-1-ene as a Chiral Building Block

Precursor for Stereoselective Synthesis of Natural Products and Pharmaceuticals

No specific examples or research findings are available.

Intermediate in the Construction of Complex Polycyclic Systems

No documented syntheses using this specific intermediate were found.

Ligand Design and Catalyst Development Utilizing Chlorinated Cyclohexene (B86901) Motifs

There is no available literature on the use of this compound or its direct derivatives in ligand design or catalysis.

Materials Science Applications

Monomer for Polymer Synthesis with Specific Properties

No polymerization studies involving this monomer have been published.

Incorporating Chlorinated Ethenylcyclohexene Units into Advanced Materials

There is no information on the incorporation of this specific unit into advanced materials.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Advancements

Research into 1,2,4-Trichloro-4-ethenylcyclohex-1-ene has primarily revolved around its formation as a byproduct in the synthesis of chloroprene. Methodological advancements have focused on optimizing reaction conditions to minimize its formation, given its potential to complicate industrial processes. Key findings indicate that its synthesis is highly dependent on the precise control of temperature, pressure, and catalyst systems during the hydrochlorination of vinylacetylene. The development of more selective catalysts remains a significant area of progress, aiming to enhance the yield of desired products while reducing the generation of such chlorinated cyclohexene (B86901) derivatives.

Emerging Techniques and Conceptual Frameworks for Halogenated Organic Compounds

The broader field of halogenated organic chemistry is continually evolving, with new techniques and conceptual frameworks that could be applied to the study of this compound. Innovations in real-time reaction monitoring, such as advanced spectroscopic methods and in-situ analytics, offer the potential for a more granular understanding of the reaction mechanisms leading to its formation. Furthermore, the principles of green chemistry are increasingly influencing the synthesis of halogenated compounds, emphasizing the need for more environmentally benign reagents and solvent systems. Conceptual frameworks, including computational modeling and density functional theory (DFT), are becoming indispensable tools for predicting reaction outcomes and understanding the electronic structures of complex molecules like this compound.

Prospective Research Avenues for this compound

The future study of this compound is ripe with opportunities for deeper scientific inquiry and practical application. The following areas represent key directions for future research.

Development of More Sustainable and Efficient Synthetic Routes

Future research should prioritize the development of synthetic pathways to this compound that are both more efficient and environmentally sustainable. This includes exploring alternative starting materials and catalyst systems that operate under milder conditions and reduce waste generation. A key goal would be to move away from traditional, less selective chlorination methods towards more controlled and atom-economical approaches.

Deeper Exploration of Unconventional Reactivity and Catalytic Transformations

The unique structural features of this compound, including its multiple chloro-substituents and the vinyl group, suggest a rich and largely unexplored reactivity profile. Future studies should investigate its potential as a substrate in novel catalytic transformations. This could involve exploring its use in cross-coupling reactions, ring-opening polymerizations, or as a precursor for the synthesis of other complex organic molecules. Understanding its unconventional reactivity could unlock new applications for this compound.

Advanced Integrated Computational and Experimental Studies

A synergistic approach combining advanced computational modeling with targeted experimental work will be crucial for a comprehensive understanding of this compound. Computational studies can provide insights into its conformational landscape, electronic properties, and reaction mechanisms at a level of detail that is often difficult to achieve through experimentation alone. These theoretical predictions can then guide the design of new experiments, leading to a more rapid and efficient exploration of its chemical space.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.